molecular formula C3H4N4S B1596878 4-Amino-1,3,5-triazine-2-thiol CAS No. 36469-86-0

4-Amino-1,3,5-triazine-2-thiol

Cat. No.: B1596878
CAS No.: 36469-86-0
M. Wt: 128.16 g/mol
InChI Key: VBWWCYYBZFKCEX-UHFFFAOYSA-N
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Description

4-Amino-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of an amino group and a thiol group in the triazine ring makes this compound a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-1,3,5-triazine-2-thiol serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical properties .

Biology

The compound has been investigated for its biological activities, particularly as an antimicrobial and antifungal agent . A study demonstrated that derivatives of triazine compounds exhibited significant antibacterial activity against several strains of bacteria .

Case Study: Antimicrobial Activity
A recent experiment assessed the efficacy of derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing enhanced antibacterial properties compared to parent compounds .

Medicine

This compound shows promise in medicinal applications, particularly in cancer therapy. It has been explored for its anticancer properties due to its ability to inhibit the growth of cancer cells while maintaining low toxicity towards healthy cells.

Case Study: Anticancer Evaluation
In controlled studies involving K-562 cells (a human leukemia cell line), the compound exhibited significant growth inhibition at submicromolar concentrations . Another study highlighted its potential as a lead compound for developing new anticancer drugs targeting metabolic pathways in cancer cells .

Industrial Applications

In industrial contexts, this compound is utilized in the production of dyes, herbicides, and polymer stabilizers. Its reactivity and stability make it suitable for various applications in coatings and adhesives .

Data Table: Summary of Applications

Field Application Example/Case Study
ChemistryBuilding block for complex compoundsSynthesis of derivatives
BiologyAntimicrobial agentEfficacy against E. coli and P. aeruginosa
MedicineAnticancer propertiesGrowth inhibition in K-562 cells
IndustryProduction of dyes and herbicidesUsed in coatings and adhesives

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,3,5-triazine-2-thiol is unique due to the presence of both an amino and a thiol group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications .

Biological Activity

4-Amino-1,3,5-triazine-2-thiol (C₃H₄N₄S, MW: 128.16 g/mol) is a compound belonging to the triazine family, characterized by its amino and thiol functional groups. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

The biological effects of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, modulating enzyme activity.
  • Receptor Binding : The compound may influence receptor signaling pathways, potentially leading to altered cellular responses.
  • Oxidative Stress Modulation : Its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 µg/mL
Escherichia coli47.5 µg/mL
Pseudomonas aeruginosa50 µg/mL

These values suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : In vitro studies have shown that the compound has cytotoxic effects on cancer cell lines such as PSN-1 and BxPC-3 with IC₅₀ values of approximately 78.2 µM and 87.4 µM respectively .
  • Apoptosis Induction : Treatment with this compound resulted in morphological changes typical of apoptosis in cancer cells, including chromatin condensation and nuclear fragmentation .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in three-dimensional (3D) cell cultures mimicking in vivo conditions. The results indicated that the compound significantly increased cellular oxygen consumption rates and decreased lactate production in cancer cells, suggesting a shift in metabolic pathways conducive to cancer cell death .

Antioxidant Properties

In another investigation focusing on oxidative stress modulation, this compound demonstrated a remarkable ability to reduce reactive oxygen species (ROS) levels in treated cells compared to control groups. This suggests potential applications in diseases characterized by oxidative stress .

Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWWCYYBZFKCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370719
Record name 4-amino-1,3,5-triazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36469-86-0
Record name 6-Amino-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36469-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1,3,5-triazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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